![molecular formula C11H20ClNO3 B13803841 (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride CAS No. 62351-05-7](/img/structure/B13803841.png)
(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride: is a chemical compound with the molecular formula C11H20ClNO3 . It is known for its dual functionality, resulting from the presence of both methacrylic and epoxy groups in the same molecule . This compound is often used in the synthesis of hydrogels and other polymeric materials due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride typically involves the free radical aqueous copolymerization reaction of 2,3-epoxypropyl methacrylate and 2-(methacryloyloxy)ethyl trimethyl ammonium chloride . The reaction uses N,N′-methylenebisacrylamide as a cross-linking agent and ammonium persulfate as a free radical initiator . The reaction conditions often include a one-to-one mole ratio of the reactants, dissolved in isopropyl alcohol .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure consistent product quality. The use of continuous reactors and automated systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride undergoes various chemical reactions, including:
Free Radical Polymerization: This reaction is commonly used to form hydrogels and other polymeric materials.
Substitution Reactions: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Ammonium Persulfate: Used as a free radical initiator in polymerization reactions.
N,N′-Methylenebisacrylamide: Acts as a cross-linking agent in the formation of hydrogels.
Major Products Formed:
Polymeric Materials: Various polymeric materials with unique properties are formed through the polymerization reactions.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used in the synthesis of superabsorbent polymers and hydrogels.
Biology:
Biocompatible Materials: The compound is used to create materials that are compatible with biological systems, making them suitable for medical applications.
Medicine:
Drug Delivery Systems: Hydrogels synthesized from this compound are used in controlled drug delivery systems due to their ability to absorb and release drugs in a controlled manner.
Industry:
Mechanism of Action
The mechanism of action of (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride involves its ability to form cross-linked networks through free radical polymerization. The epoxy and methacrylic groups react with various initiators and cross-linking agents to form stable polymeric structures . These structures can interact with different molecules, making them suitable for applications such as dye adsorption and drug delivery .
Comparison with Similar Compounds
2-(Methacryloyloxy)ethyl Trimethyl Ammonium Chloride: Shares similar methacrylic functionality but lacks the epoxy group.
2,3-Epoxypropyl Methacrylate: Contains the epoxy group but lacks the ammonium chloride functionality.
Uniqueness: (2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions and form more complex polymeric structures compared to its similar compounds .
Properties
CAS No. |
62351-05-7 |
|---|---|
Molecular Formula |
C11H20ClNO3 |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C11H20NO3.ClH/c1-9(2)11(13)14-6-5-12(3,4)7-10-8-15-10;/h10H,1,5-8H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
YVPHBTUFPWLPEY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC1CO1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)

![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
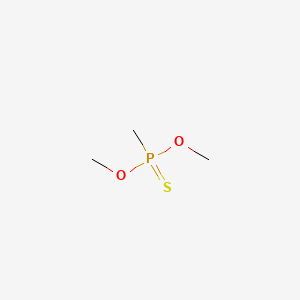
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
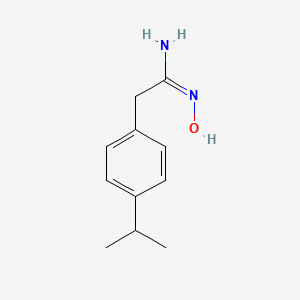
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
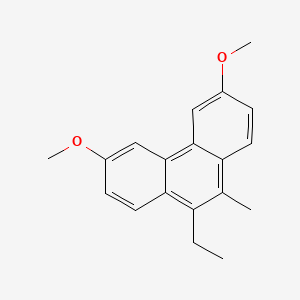

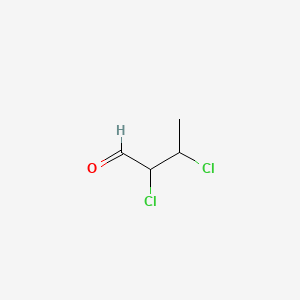
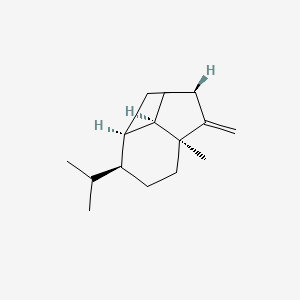
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
